![molecular formula C20H25N5 B2682024 2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415454-83-8](/img/structure/B2682024.png)
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various diseases, including autoimmune disorders and cancer.
作用機序
TAK-659 is a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell survival and proliferation. This results in the induction of apoptosis and the inhibition of B-cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models, TAK-659 has been shown to inhibit B-cell proliferation and induce apoptosis in B-cell malignancies. Additionally, TAK-659 has been shown to reduce the levels of inflammatory cytokines in animal models of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties and has been well-tolerated in animal models. However, one of the limitations of TAK-659 is its limited solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted agents. Additionally, there is ongoing research into the potential use of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is interest in the development of TAK-659 analogs that may have improved pharmacokinetic properties and increased potency.
合成法
The synthesis of TAK-659 involves a multi-step process that includes the preparation of various intermediate compounds. The first step involves the preparation of 5,6-dimethyl-4-pyrimidinylamine, which is then reacted with 3-bromopropionyl chloride to obtain 1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-one. This intermediate is then reacted with 2-tert-butyl-1H-benzo[d]imidazole-1-carboxylic acid to obtain the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In preclinical studies, TAK-659 has shown significant antitumor activity and has been well-tolerated in animal models.
特性
IUPAC Name |
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-13-14(2)21-12-22-18(13)24-10-15(11-24)25-17-9-7-6-8-16(17)23-19(25)20(3,4)5/h6-9,12,15H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLSIOTFJPPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


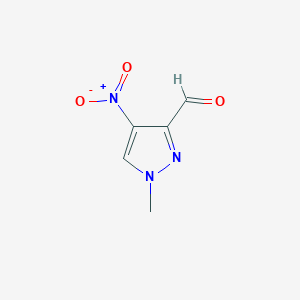
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)
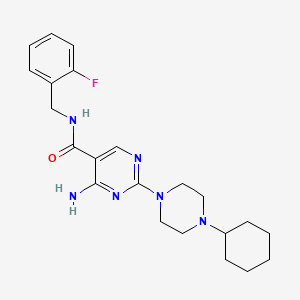
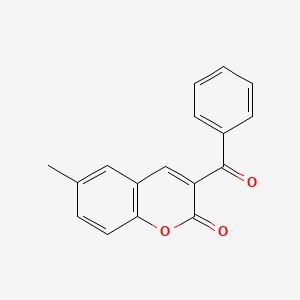
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)
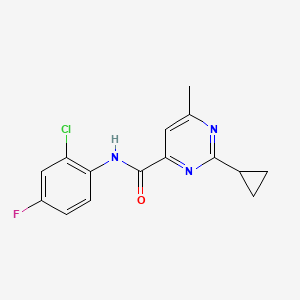
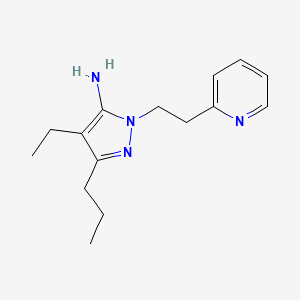
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)
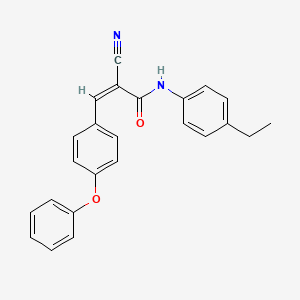
![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
